Baricitinib

Catalog No.
S001993
CAS No.
1187594-09-7
M.F
C16H17N7O2S
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baricitinib

CAS Number

1187594-09-7

Product Name

Baricitinib

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C16H17N7O2S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)

InChI Key

XUZMWHLSFXCVMG-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

The exact mass of the compound Baricitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Baricitinib is an orally bioavailable, reversible, ATP-competitive small molecule inhibitor of Janus kinases (JAK), characterized by its high selectivity for JAK1 and JAK2. From a physicochemical and formulation perspective, it exhibits Class III/IV Biopharmaceutics Classification System (BCS) behavior, being poorly soluble in aqueous buffers (<0.5 mg/mL) but demonstrating high solubility in specific organic solvents such as dimethyl sulfoxide (DMSO) and PEG-400 (>70 mg/mL) [1]. Unlike many other kinase inhibitors, its pharmacokinetic profile is defined by predominantly renal clearance (approximately 75% excreted unchanged), with only a minor fraction undergoing hepatic biotransformation [2]. This distinct combination of target selectivity, solvent-specific processability, and low metabolic liability forms the core of its procurement value for specialized in vitro assays and complex in vivo formulation development.

Substituting Baricitinib with in-class alternatives like Tofacitinib or Ruxolitinib fundamentally alters both assay selectivity and systemic disposition, invalidating comparative models. Tofacitinib is a potent JAK3 inhibitor (IC50 ~ 1 nM) and is heavily dependent on hepatic metabolism, with approximately 70% of its clearance mediated by cytochrome P450 3A4 (CYP3A4) [1]. This makes Tofacitinib highly susceptible to drug-drug interactions (DDIs) when co-formulated or co-administered with CYP3A4 inhibitors or inducers. In contrast, Baricitinib strictly targets JAK1/JAK2 with negligible JAK3 activity and relies on CYP3A4 for only ~10% of its metabolism [2]. For procurement teams and principal investigators, selecting a generic "JAK inhibitor" without accounting for these specific IC50 profiles and metabolic clearance pathways will lead to off-target immunosuppression in cellular assays and severe pharmacokinetic confounding in polypharmacy in vivo models.

Kinase Selectivity: JAK1/JAK2 Isolation vs. JAK3 Off-Target Activity

Baricitinib provides strict isolation of the JAK1 and JAK2 pathways, demonstrating IC50 values of 5.9 nM and 5.7 nM, respectively, while exhibiting an IC50 of >400 nM for JAK3. This results in an approximately 70-fold selectivity window. In direct contrast, Tofacitinib acts primarily on JAK3 (IC50 = 1 nM) with significantly lower potency against JAK2 (20 nM) and JAK1 (112 nM) .

Evidence DimensionEnzymatic IC50 (nM)
Target Compound DataBaricitinib: JAK1 (5.9 nM), JAK2 (5.7 nM), JAK3 (>400 nM)
Comparator Or BaselineTofacitinib: JAK3 (1 nM), JAK2 (20 nM), JAK1 (112 nM)
Quantified Difference~70-fold selectivity for JAK1/2 over JAK3 for Baricitinib; inverse selectivity for Tofacitinib
ConditionsCell-free ATP-competitive enzymatic assay

Procurement of Baricitinib is mandatory when the experimental design requires specific inhibition of JAK1/2-mediated signaling (e.g., IL-6) without triggering the broad immunosuppression associated with JAK3 (common gamma chain) blockade.

Metabolic Stability: Minimizing CYP3A4-Mediated Drug-Drug Interactions

In in vivo pharmacokinetic evaluations, Baricitinib is primarily eliminated via renal clearance (~75% unchanged), with hepatic metabolism via CYP3A4 accounting for only ~10% of its biotransformation. Conversely, Tofacitinib and Upadacitinib are heavily reliant on hepatic clearance, with Tofacitinib undergoing ~70% metabolism primarily driven by CYP3A4[1].

Evidence DimensionCYP3A4 Metabolic Dependency Fraction
Target Compound DataBaricitinib: ~10% hepatic metabolism
Comparator Or BaselineTofacitinib: ~70% hepatic metabolism
Quantified Difference60% absolute reduction in CYP3A4-mediated metabolic clearance for Baricitinib
ConditionsIn vivo mass balance and pharmacokinetic disposition studies

Baricitinib is the superior choice for complex in vivo models involving co-administered compounds, as its low CYP3A4 liability prevents the severe pharmacokinetic confounding seen with Tofacitinib.

Formulation Processability: Solvent-Specific Solubility Enhancement

Baricitinib is notoriously difficult to formulate in aqueous media due to its low baseline solubility (0.35 - 0.46 mg/mL at 25 °C). However, thermodynamic solubility profiling demonstrates that it achieves high solubility in specific pharmaceutical co-solvents, reaching a mole fraction solubility of 1.65 × 10^-1 in DMSO (~165 mg/mL) and exhibiting high solubility in PEG-400 (~72.4 mg/mL) and Transcutol[1].

Evidence DimensionSaturation Solubility (mg/mL)
Target Compound DataBaricitinib in DMSO: ~165 mg/mL; in PEG-400: ~72.4 mg/mL
Comparator Or BaselineBaricitinib in pure water: <0.5 mg/mL
Quantified Difference>140-fold increase in solubility using PEG-400; >300-fold increase using DMSO compared to aqueous baseline
ConditionsIsothermal saturation technique at 298.2 K

This solubility data directly dictates procurement of appropriate excipients (like PEG-400 or Transcutol) for laboratories developing lipid-based gels or nanosuspensions for topical Baricitinib delivery.

In Vivo Autoimmune Models Requiring Polypharmacy

Because Baricitinib relies on CYP3A4 for only ~10% of its clearance (compared to ~70% for Tofacitinib), it is the optimal JAK inhibitor for in vivo models (such as adjuvant-induced arthritis or complex xenografts) where subjects are co-administered other experimental therapeutics. Procuring Baricitinib ensures that the baseline pharmacokinetic exposure remains stable, preventing the severe drug-drug interactions that would otherwise skew efficacy data [1].

Selective Elucidation of JAK1/JAK2 Cytokine Signaling

For in vitro cellular assays designed to isolate the effects of IL-6 or IFN-gamma signaling, Baricitinib is the required chemical probe. Its ~70-fold selectivity for JAK1/2 over JAK3 allows researchers to block targeted STAT phosphorylation without inadvertently suppressing the common gamma chain cytokine signaling (IL-2, IL-15) that is heavily impacted by JAK3 inhibitors like Tofacitinib .

Development of Topical Nanosuspensions and Lipid-Based Delivery Systems

In pharmaceutical materials science, Baricitinib is highly suited for transfollicular and dermatological formulation research. By exploiting its high solubility in specific excipients like PEG-400 and Transcutol (>70 mg/mL) against its near-insolubility in water, formulation scientists can successfully engineer high-load lipid-based topical gels and nanosuspensions that maximize local tissue retention while minimizing systemic exposure [2].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

371.11644398 Da

Monoisotopic Mass

371.11644398 Da

Heavy Atom Count

26

Appearance

white solid powder

UNII

ISP4442I3Y

Drug Indication

In the US and Europe, baricitinib is indicated for the treatment of adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to one or more TNF blockers. Baricitinib may be used as monotherapy or in combination with [methotrexate] or other DMARDs. In Europe, baricitinib is indicated for the treatment of moderate to severe atopic dermatitis in adult patients who are candidates for systemic therapy. In the US, baricitinib is also indicated for the treatment of coronavirus disease 2019 (COVID-19) in hospitalized adults requiring supplemental oxygen, non-invasive or invasive mechanical ventilation, or extracorporeal membrane oxygenation. Recently, it is also approved as the treatment for severe alopecia areata in adults.
Rheumatoid arthritis Baricitinib is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease modifying anti rheumatic drugs (DMARDs). Olumiant may be used as monotherapy or in combination with methotrexate. Atopic DermatitisOlumiant is indicated for the treatment of moderate to severe atopic dermatitis in adult and paediatric patients 2 years of age and older who are candidates for systemic therapy. Alopecia areataBaricitinib is indicated for the treatment of severe alopecia areata in adult patients (see section 5. 1). Juvenile idiopathic arthritis Baricitinib is indicated for the treatment of active juvenile idiopathic arthritis in patients 2 years of age and older who have had an inadequate response or intolerance to one or more prior conventional synthetic or biologic DMARDs: - Polyarticular juvenile idiopathic arthritis (polyarticular rheumatoid factor positive [RF+] or negative [RF-], extended oligoarticular),- Enthesitis related arthritis , and- Juvenile psoriatic arthritis . Baricitinib may be used as monotherapy or in combination with methotrexate.
Treatment of Coronavirus disease 2019
Treatment of atopic dermatitis
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis and juvenile idiopathic arthritis )
Treatment of Systemic Lupus Erythematosus (SLE)
Treatment of alopecia areata
Baricitinib is a disease-modifying antirheumatic drug (DMARD) indicated for rheumatoid arthritis when conventional DMARDs prove inadequate.

Livertox Summary

Baricitinib is an orally available small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis, severe alopecia areata, and, in combination with remdesivir, severe COVID-19 in hospitalized patients requiring supplementary oxygen. Baricitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antirheumatic Agents; Enzyme Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors; Signal Transduction Inhibitors; Protein Kinase Inhibitors
Antirheumatic Agents

Mechanism of Action

As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function. Upon binding of extracellular cytokines and growth factors, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). STATs modulate intracellular activity, including gene transcription of inflammatory mediators that promote an autoimmune response, such as IL-2, IL-6, IL-12, IL-15, IL-23, IFN-γ, GM-CSF, and interferons. The JAK-STAT pathway has been implicated in the pathophysiology of rheumatoid arthritis, as it is associated with an overproduction of inflammatory mediators. There are four JAK proteins: JAK 1, JAK 2, JAK 3 and TYK2. JAKs form homodimers or heterodimers and pair differently in different cell receptors to transmit cytokine signaling. Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2 with less affinity for JAK3 and TYK2; however, the relevance of inhibition of specific JAK enzymes to therapeutic effectiveness is not currently known. Baricitinib inhibits the activity of JAK proteins and modulates the signaling pathway of various interleukins, interferons, and growth factors. It was also shown to decrease the proliferation of JAK1/JAK2 expression in mutated cells and induce cell apoptosis.

Absorption Distribution and Excretion

The absolute bioavailability of baricitinib is approximately 80%. The Cmax was reached after one hour of oral drug administration. A high-fat meal decreased the mean AUC and Cmax of baricitinib by approximately 11% and 18%, respectively, and delayed Tmax by 0.5 hours.
Baricitinib is predominantly excreted via renal elimination. It is cleared via filtration and active secretion. Approximately 75% of the administered dose was eliminated in the urine, with 20% of that dose being the unchanged drug. About 20% of the dose was eliminated in the feces, with 15% of that dose being an unchanged drug.
Following intravenous administration, the volume of distribution was 76 L, indicating distribution into tissues.
The total body clearance of baricitinib was 8.9 L/h in patients with rheumatoid arthritis. The total body clearance and half-life of baricitinib was 14.2 L/h in intubated patients with COVID-19 who received baricitinib via nasogastric (NG) or orogastric (OG) tube.

Metabolism Metabolites

Baricitinib is metabolized by CYP3A4. Approximately 6% of the orally administered dose was identified as metabolites in urine and feces; however, no metabolites of baricitinib were quantifiable in plasma.

Wikipedia

Baricitinib

FDA Medication Guides

OLUMIANT
BARICITINIB
TABLET;ORAL
ELI LILLY AND CO
05/10/2022

Biological Half Life

The elimination half-life in patients with rheumatoid arthritis is approximately 12 hours. The elimination half-life was 10.8 hours in intubated patients with COVID-19 who received baricitinib via nasogastric (NG) or orogastric (OG) tube.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1:[Success for a new generation of disease-modifying antirheumatic drugs : The Janus kinase inhibitor baricitinib in rheumatoid arthritis]. Keyßer G.Z Rheumatol. 2017 Apr 26. doi: 10.1007/s00393-017-0307-3. [Epub ahead of print] Review. German. No abstract available. PMID: 28447156 2:Efficacy and safety of baricitinib in Japanese patients with active rheumatoid arthritis: A 52-week, randomized, single-blind, extension study. Tanaka Y, Ishii T, Cai Z, Schlichting D, Rooney T, Macias W.Mod Rheumatol. 2017 Apr 25:1-10. doi: 10.1080/14397595.2017.1307899. [Epub ahead of print] PMID: 28440680 3:Patient-reported outcomes from a phase III study of baricitinib in patients with conventional synthetic DMARD-refractory rheumatoid arthritis. Emery P, Blanco R, Maldonado Cocco J, Chen YC, Gaich CL, DeLozier AM, de Bono S, Liu J, Rooney T, Chang CH, Dougados M.RMD Open. 2017 Mar 21;3(1):e000410. doi: 10.1136/rmdopen-2016-000410. eCollection 2017. PMID: 28405473 Free PMC Article4:Questioning the Effectiveness of Baricitinib for Pulmonary Manifestations of Rheumatoid Arthritis. Chertoff J, Ataya A.Am J Respir Crit Care Med. 2017 Mar 30. doi: 10.1164/rccm.201703-0552LE. [Epub ahead of print] No abstract available. PMID: 28358994 5:Baricitinib: First Global Approval. Markham A.Drugs. 2017 Apr;77(6):697-704. doi: 10.1007/s40265-017-0723-3. Review. PMID: 28290136 6:Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential. Kuriya B, Cohen MD, Keystone E.Ther Adv Musculoskelet Dis. 2017 Feb;9(2):37-44. doi: 10.1177/1759720X16687481. Epub 2017 Jan 23. Review. PMID: 28255337 Free PMC Article

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